molecular formula C9H8N4O2 B2896326 2-(5-methyl-1H-tetrazol-1-yl)benzoic acid CAS No. 72470-51-0

2-(5-methyl-1H-tetrazol-1-yl)benzoic acid

Cat. No.: B2896326
CAS No.: 72470-51-0
M. Wt: 204.189
InChI Key: QOIPJVLRQGAKQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-methyl-1H-tetrazol-1-yl)benzoic acid is an organic compound with the molecular formula C₉H₈N₄O₂ It is a derivative of benzoic acid, where the carboxyl group is substituted with a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methyl-1H-tetrazol-1-yl)benzoic acid typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.

    Coupling with Benzoic Acid Derivative: The tetrazole ring is then coupled with a benzoic acid derivative. This can be achieved through a nucleophilic substitution reaction where the tetrazole ring acts as a nucleophile, attacking the electrophilic carbon of the benzoic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(5-methyl-1H-tetrazol-1-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the tetrazole ring into other functional groups.

    Substitution: The tetrazole ring can participate in substitution reactions, where one of its nitrogen atoms is replaced by another substituent.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-(5-methyl-1H-tetrazol-1-yl)benzoic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting enzyme inhibition or receptor modulation.

    Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific electronic or mechanical properties.

    Biological Studies: It can be used as a probe in biological assays to study enzyme activity or protein interactions.

    Industrial Applications: The compound is also explored for its potential use in industrial processes, such as catalysis or as a precursor for other chemical syntheses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-amino-1H-tetrazol-1-yl)benzoic acid
  • 2-(5-methyl-1H-tetrazol-1-yl)benzoic acid methyl ester
  • 4-(1H-tetrazol-5-yl)benzoic acid

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(5-methyltetrazol-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2/c1-6-10-11-12-13(6)8-5-3-2-4-7(8)9(14)15/h2-5H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOIPJVLRQGAKQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=NN1C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Under a nitrogen atmosphere, a solution of 2-aminobenzoic acid (100.0 g, 0.73 mol) in acetic anhydride (400 ml, 4.2 mol) was heated to reflux for 2 hours. The reaction was cooled to room temperature and the solvent was removed in vacuo. The residue was dissolved in glacial acetic acid (500 ml) and NaN3 (49.77 g, 0.77 mol) was added. The mixture was stirred overnight at room temperature followed by concentration of the acetic acid in vacuo. The residue was dissolved in 10% NaOH (500 ml) solution and heated to reflux for 3.5 hours. The reaction was cooled to room temperature and then poured over a mixture of ice water (2 L) and HCl (150 ml). A white solid precipitated and was collected by vacuum filtration. The solid was dried in vacuo to yield 130.5 g of 2-(5-methyl-1H-tetrazol-1-yl)benzoic acid.
Quantity
100 g
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reactant
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400 mL
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reactant
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49.77 g
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reactant
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ice water
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2 L
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reactant
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150 mL
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reactant
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500 mL
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Synthesis routes and methods II

Procedure details

The crude 2-methyl-4-oxo-3,1-benzoxazine was dissolved in acetic acid (1.9 L). Sodium azide (130.0 g) was added to the solution in portions with stirring. The reaction mixture was cooled in an ice bath to maintain the reaction temperature at 25 to 30° C. during the addition. The reaction mixture was allowed to stir at ambient temperature over the weekend. The acetic acid was removed under vacuum to provide a white solid. The solid was combined with 10% sodium hydroxide (1.4 L) then heated on a steam bath for 1 hour. Additional sodium hydroxide (120 g of 50% sodium hydroxide) was added. The mixture was heated on a steam bath for an additional hour then allowed to cool to ambient temperature overnight. Additional sodium hydroxide (120 g of 50% sodium hydroxide) was added. The mixture was heated on a steam bath for 2 hours then allowed to cool. The reaction mixture was poured with rapid stirring into a mixture of concentrated hydrochloric acid (1.0 L) and ice (3 L). The resulting mixture was stirred at ambient temperature overnight. A precipitate was isolated by filtration, rinsed with water then slurried with water (4 L). The solid was isolated by filtration, rinsed with water then oven dried at 50° C. to provide 278.0 g of crude 2-(5-methyl-1H-tetrazol-1-yl)benzoic acid as a tan solid, m.p. 157-160° C. The crude material was dissolved in 10% sodium hydroxide (2.5 L). The resulting solution was heated (95-99° C.) for 2.5 hours, cooled, then poured with vigorous stirring into a mixture of concentrated hydrochloric acid (500 mL) and ice (5 L). The resulting mixture was allowed to stir for 2 hours. The precipitate was isolated by filtration, rinsed with water, then slurried with water (3 L). The solid was isolated by filtration, rinsed with water then dried overnight at ambient temperature to provide 228 g of 2-(5-methyl-1H-tetrazol-1-yl)benzoic acid, m.p. 164-166° C.
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reactant
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130 g
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120 g
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120 g
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1 L
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ice
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3 L
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reactant
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